Bisoprolol-d5

Catalog No.
S998562
CAS No.
1189881-87-5
M.F
C18H31NO4
M. Wt
330.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisoprolol-d5

CAS Number

1189881-87-5

Product Name

Bisoprolol-d5

IUPAC Name

1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

Molecular Formula

C18H31NO4

Molecular Weight

330.48

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D

InChI Key

VHYCDWMUTMEGQY-FFNOJTKMSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O

Synonyms

1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d5;

Pharmacokinetic Studies

Pharmacokinetics is the study of how drugs move through the body, including their absorption, distribution, metabolism, and excretion (ADME process). Bisoprolol-d5 serves as an internal standard in these studies for the original, non-deuterated bisoprolol drug.

An internal standard is a known compound added to a sample at a specific concentration before analysis. This allows researchers to compare the signal intensity of the drug of interest (bisoprolol) to the signal intensity of the internal standard (bisoprolol-d5) and accurately quantify the amount of the drug in the sample.

This technique is particularly useful in mass spectrometry, a powerful analytical tool commonly employed in pharmacokinetic studies. Bisoprolol-d5 shares the same chemical properties as bisoprolol, except for its mass due to the presence of deuterium. This allows both molecules to undergo the same ionization and fragmentation processes in the mass spectrometer, ensuring accurate and reliable quantification of the drug.

Here are some examples of research articles utilizing bisoprolol-d5 as an internal standard in pharmacokinetic studies:

  • "Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Bisoprolol Fumarate in Human Plasma"
  • "Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Bisoprolol in Human Plasma and Its Application to a Pharmacokinetic Study"

Metabolism Studies

Bisoprolol-d5 can also be used to investigate the metabolic pathways of bisoprolol. In these studies, researchers administer bisoprolol-d5 to a biological system, such as isolated enzymes or cell cultures. By analyzing the resulting metabolites and comparing them to known bisoprolol metabolites, scientists can gain valuable insights into the specific enzymes and pathways involved in bisoprolol metabolism.

Here is an example of a research article utilizing bisoprolol-d5 for metabolism studies:

  • "In Vitro Metabolism of Bisoprolol Fumarate by Human and Rat Liver Microsomes: Identification of Metabolites and Contribution of Cytochrome P450 Enzymes"

Bisoprolol-d5 is a deuterated form of bisoprolol, a selective beta-1 adrenergic antagonist primarily used in the management of hypertension, heart failure, and to prevent myocardial infarction. The chemical formula for bisoprolol-d5 is C₁₈H₂₆D₅NO₄, where the presence of deuterium (D) indicates that five hydrogen atoms have been replaced with deuterium isotopes. This modification enhances its stability and allows for more precise pharmacokinetic studies and metabolic tracking in biological systems .

As a beta-1 adrenergic blocker, bisoprolol-d5 exhibits similar biological activities to bisoprolol, including:

  • Reduction of Heart Rate: It decreases heart rate by blocking beta-1 receptors in the heart.
  • Decreased Cardiac Output: This leads to reduced myocardial oxygen demand.
  • Lowering Blood Pressure: It effectively reduces blood pressure in hypertensive patients.

The unique isotopic labeling allows researchers to trace its distribution and metabolism more accurately in pharmacological studies .

The synthesis of bisoprolol-d5 involves several steps:

  • Preparation of Deuterated Precursors: Starting materials are synthesized using deuterated reagents.
  • Formation of the Core Structure: The core structure is formed through standard organic reactions such as alkylation and nucleophilic substitutions.
  • Incorporation of Deuterium: Deuterium is introduced during specific reaction steps to ensure that five hydrogen atoms are replaced with deuterium.
  • Purification: The final compound is purified using chromatographic techniques to obtain bisoprolol-d5 in high purity .

Bisoprolol-d5 is primarily used in research settings, particularly for:

  • Pharmacokinetic Studies: Its deuterated form allows for precise tracking of drug metabolism and pharmacodynamics.
  • Clinical Research: It aids in understanding the effects and interactions of beta-blockers in various populations, including those with comorbidities.

This compound serves as a valuable tool for scientists studying cardiovascular drugs and their mechanisms .

Interaction studies involving bisoprolol-d5 focus on its pharmacokinetic profile when combined with other medications. It has been shown to interact with various drugs metabolized by the same cytochrome P450 enzymes, particularly CYP3A4. Understanding these interactions helps optimize therapeutic regimens for patients taking multiple medications .

Several compounds share structural or functional similarities with bisoprolol-d5. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
AtenololC14H22N2O3SSelective beta-1 blocker; commonly used for hypertension and angina.
MetoprololC15H25NO3Another selective beta-1 blocker; used for hypertension and heart failure.
NebivololC20H25F2NBeta-1 blocker with additional vasodilatory properties due to nitric oxide release.
CarvedilolC24H26N2O4Non-selective beta blocker with alpha-1 blocking activity; used for heart failure and hypertension.

Uniqueness of Bisoprolol-d5

Bisoprolol-d5's uniqueness lies in its isotopic labeling, which allows researchers to conduct detailed studies on its pharmacokinetics without interference from endogenous compounds or metabolites. This feature makes it particularly valuable for understanding drug behavior in clinical settings compared to other beta-blockers that do not have such tracers .

Chemical Synthesis of Bisoprolol-d5: Key Reaction Mechanisms

The chemical synthesis of Bisoprolol-d5 involves sophisticated reaction mechanisms that enable the selective incorporation of deuterium atoms into the bisoprolol molecular structure . The synthesis process typically follows a multi-step approach beginning with the preparation of deuterated precursors using deuterated reagents . The core structure formation occurs through standard organic reactions including alkylation and nucleophilic substitution mechanisms .

The fundamental reaction pathway involves the strategic replacement of hydrogen atoms with deuterium isotopes at specific positions within the bisoprolol molecule [2]. The deuterated form maintains the chemical formula C₁₈H₂₆D₅NO₄, where five hydrogen atoms have been substituted with deuterium isotopes . This isotopic modification creates a molecular weight of 330.47 Da compared to the non-deuterated parent compound [2].

The synthesis mechanism relies on the kinetic isotope effect, whereby the carbon-deuterium bond exhibits significantly slower reaction rates compared to carbon-hydrogen bonds [30]. This phenomenon is particularly important in pharmaceutical applications where the deuterium substitution can impede oxidative metabolism processes [30]. The reaction rate of carbon-deuterium bonds can be up to ten times slower than corresponding carbon-hydrogen bonds, providing substantial advantages in metabolic stability [30].

Key reaction mechanisms involve hydrogen-deuterium exchange processes that can be implemented through various catalytic systems [12]. Flow chemistry approaches have demonstrated particular effectiveness for isotope labeling reactions, offering improved cost-effectiveness, regioselectivity, and yield compared to traditional batch methods [12]. These methodologies utilize late-stage direct hydrogen isotopic exchange instead of requiring isotopically enriched starting materials [12].

The mechanistic pathway often incorporates metal-catalyzed hydrogen deuterium exchange reactions, which have been extensively developed for pharmaceutical applications [24]. These reactions can achieve high isotopic purities with precise site-selectivity through iterative processes in continuous-flow technology [24]. The closed-loop recirculation process enables access to deuterated compounds with enhanced isotopic purity while maintaining environmental sustainability [24].

Optimization of Deuterium Incorporation Strategies

The optimization of deuterium incorporation strategies for Bisoprolol-d5 synthesis requires careful consideration of multiple parameters to achieve maximum isotopic enrichment [8]. Advanced metallaphotoredox deuteroalkylation techniques have emerged as highly effective approaches for selective deuterium introduction at specific molecular positions [8]. These methods utilize alkyl-substituted thianthrenium salts that efficiently introduce deuterium at alpha positions of alkyl chains through pH-dependent hydrogen isotope exchange processes [8].

Contemporary deuteration strategies emphasize the use of deuterium oxide as the primary deuterium source, offering both cost-effectiveness and environmental advantages [8]. The incorporation process achieves excellent selectivity with deuterium incorporation rates typically exceeding 99% for deuterated forms while maintaining less than 1% of non-deuterated species [4]. This high level of isotopic purity is essential for pharmaceutical applications where precise labeling is required [4].

Optimization protocols involve systematic screening of reaction conditions including temperature, pressure, catalyst selection, and reaction time parameters [11]. Flow synthesis systems operating at ambient pressure and room temperature have demonstrated superior performance compared to traditional high-pressure, low-temperature batch processes [11]. These systems achieve deuteration introduction rates of 80-99% with corresponding yields of 80-98% [11].

The development of nanostructured iron catalysts represents a significant advancement in scalable deuteration methodology [22]. These catalysts, prepared by combining cellulose with iron salts, enable selective deuteration of aromatic compounds including anilines, phenols, and heterocycles using inexpensive deuterium oxide under hydrogen pressure [22]. The air-stable and water-stable nature of these catalysts facilitates efficient labeling with enhanced quality control capabilities [22].

Electrochemical deuteration approaches offer additional optimization opportunities through membrane-type reactor systems [11]. These devices utilize proton-conducting membranes with attached electrodes to facilitate electrochemical synthesis of deuterium-labeled compounds [11]. The process involves supplying heavy water and proton sources to the anode while introducing the compound to be deuterated at the cathode [11].

Table 1: Deuterium Incorporation Optimization Parameters

ParameterOptimal RangeIncorporation EfficiencyReference Method
Temperature25°C85-95%Flow synthesis [11]
PressureAmbient90-99%Electrochemical [11]
Catalyst Loading10 mol%80-98%Metal-catalyzed [22]
Reaction Time2-4 hours85-99%Batch optimization [8]

Intermediate Isolation and Purification Techniques

The isolation and purification of intermediates in Bisoprolol-d5 synthesis requires sophisticated analytical and preparative techniques to maintain isotopic integrity while achieving pharmaceutical-grade purity [16]. High-performance liquid chromatography coupled with mass spectrometry serves as the primary analytical method for monitoring intermediate formation and purity assessment [7]. The chromatographic separation typically employs octadecylsilyl silica gel stationary phases with methanol-water mobile phases buffered with appropriate reagents [17].

Intermediate purification strategies encompass multiple complementary approaches including scavenger resins, distillation, nanofiltration, and extraction techniques [16]. Scavenger column methods provide effective removal of impurities while preserving the target intermediate structure [16]. These resins require careful selection to ensure high selectivity toward binding only impurities without affecting the desired product [16].

In-line purification techniques have become increasingly important for handling unstable intermediates and enabling integration of multiple synthetic steps [16]. Nanofiltration represents a particularly promising approach based on molecular size separation principles [16]. Organic solvent nanofiltration systems demonstrate excellent performance for catalyst recovery and solvent recycling while maintaining high product purity levels [16].

The synthesis of bisoprolol intermediates involves specific purification challenges related to the preservation of deuterium labeling [17]. Key intermediates such as oxazolidinone sulphonate require careful handling to prevent deuterium loss during isolation procedures [17]. The purification process typically achieves greater than 98% purity as determined by high-performance liquid chromatography analysis [17].

Crystallization techniques play a crucial role in intermediate purification, particularly for the isolation of deuterated benzaldehyde intermediates [17]. Water addition facilitates crystallization processes, enabling effective product isolation while maintaining structural integrity [17]. The crystallization approach provides both purification and concentration advantages for subsequent synthetic steps [17].

Table 2: Intermediate Purification Methods and Efficiency

TechniquePurity AchievedRecovery RateApplication Stage
HPLC Purification>98% [17]85-92%Final intermediates
Crystallization>95% [17]75-85%Benzaldehyde derivatives
Nanofiltration>99% [16]90-95%Catalyst separation
Scavenger Resins>96% [16]80-90%Impurity removal

Solid-phase extraction methods provide additional purification capabilities for complex intermediate mixtures [19]. These techniques offer improved selectivity and quantitative recoveries with minimal solvent consumption [19]. The solid-phase extraction protocol can increase purity levels from approximately 19% to 75% while reducing sample amounts and facilitating subsequent high-performance liquid chromatography treatment [19].

Industrial-Scale Production Challenges

The industrial-scale production of Bisoprolol-d5 presents numerous technical and economic challenges that must be addressed to achieve commercial viability [21]. The global deuterated drugs market, valued at approximately 341.05 million United States dollars in 2023, is projected to reach 908.43 million United States dollars by 2032, indicating substantial growth potential for deuterated pharmaceutical compounds [21].

Manufacturing scalability represents the primary challenge in transitioning from laboratory-scale to industrial production [22]. The synthesis methodology must demonstrate reliable, robust, and scalable characteristics suitable for large-scale industrial implementation [22]. Kilogram-scale deuteration has been successfully demonstrated using nanostructured iron catalysts, providing evidence of industrial feasibility [22].

Cost-effectiveness considerations significantly impact industrial production decisions [20]. Traditional deuteration processes utilizing batch-type organic synthesis methods often involve complex and expensive treatment protocols [11]. The development of continuous-flow systems operating at ambient conditions offers potential solutions to reduce production costs while maintaining product quality [11].

Regulatory compliance challenges require careful attention to quality control and analytical testing procedures [23]. The pharmaceutical industry faces stringent regulatory demands concerning impurity profiles in drug formulations [23]. Critical impurities must be accurately identified, quantified, and controlled according to International Council for Harmonisation guidelines [23].

Process development challenges include optimization of reaction conditions, catalyst recycling, and waste minimization [25]. The limited availability of synthetic approaches to deuterated synthons has historically impeded progress in large-scale production [8]. Recent advances in metallaphotoredox cross-coupling reactions provide new opportunities for scalable deuterated compound synthesis [8].

Table 3: Industrial Production Challenges and Solutions

Challenge CategorySpecific IssuesProposed SolutionsImplementation Status
ScalabilityCatalyst stability [22]Nanostructured catalysts [22]Demonstrated
CostRaw material expense [11]Flow synthesis [11]Development phase
Quality ControlImpurity monitoring [23]Advanced analytics [23]Established
RegulatoryCompliance requirements [23]Standardized protocols [23]Ongoing

Supply chain considerations involve securing reliable sources of deuterium oxide and specialized catalysts required for large-scale production [11]. The reusability of deuterated water and catalyst purification processes contribute to overall production economics [11]. Manufacturing facilities must incorporate specialized equipment capable of handling deuterated materials while maintaining isotopic integrity throughout the production process [20].

Molecular Structure

Bisoprolol-d5 represents a deuterated analog of bisoprolol, specifically engineered for analytical and pharmacokinetic research applications [1] [2]. The compound maintains the core chemical structure of the parent molecule while incorporating five deuterium atoms at strategic positions within the molecular framework [3] [4].

The molecular formula of Bisoprolol-d5 is C₁₈H₂₆D₅NO₄, with a molecular weight of 330.47-330.5 g/mol [2] [5] [6]. The chemical name according to IUPAC nomenclature is 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1,1,2,3,3-d5-2-ol [3] [7] [8]. The compound is assigned CAS Registry Number 1189881-87-5 [2] [5] [6].

PropertyValueReference
CAS Number1189881-87-5 [2] [5] [6]
IUPAC Name1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1,1,2,3,3-d5-2-ol [3] [7] [8]
Molecular FormulaC₁₈H₂₆D₅NO₄ [2] [5] [6]
Molecular Weight (g/mol)330.47-330.5 [2] [5] [6]
Deuterium Positions1,1,2,3,3-pentadeuterio positions [3] [4]

Isotopic Purity Assessment

The isotopic purity of Bisoprolol-d5 represents a critical quality parameter for its intended applications as an internal standard in mass spectrometric analyses. Certificate of analysis data demonstrates consistently high isotopic enrichment levels across commercial sources [6] [7].

Isotopic purity determination is conducted using mass spectrometry, specifically monitoring the mass distribution patterns to quantify the extent of deuterium incorporation [6]. High-performance liquid chromatography coupled with mass spectrometry reveals isotopic purity values ranging from greater than 95% to 98.4%, with the absence of undeuterated material (d0 = 0.00%) [6].

The isotopic labeling pattern specifically targets the propanol side chain, with deuterium substitution occurring at the 1,1,2,3,3-positions [3] [4]. This strategic placement ensures minimal impact on the chemical behavior while providing sufficient mass differentiation for analytical purposes [1].

Chemical purity assessments using high-performance liquid chromatography demonstrate consistently high values exceeding 90-98%, with typical specifications requiring greater than 95% chemical purity [6] [9]. Nuclear magnetic resonance spectroscopy confirms structural integrity and conformity to the expected deuterated structure [6].

Thermal Stability and Degradation Profiles

Thermal Stability Characteristics

Bisoprolol-d5 exhibits thermal stability characteristics comparable to the parent bisoprolol compound, with specific degradation patterns observed under various stress conditions [10] [11]. Comprehensive forced degradation studies reveal differential stability under distinct environmental conditions.

Under dry heat conditions at 70°C for 48 hours, both bisoprolol and its deuterated analog demonstrate remarkable stability with no observable degradation products [10] [11]. This thermal resilience under anhydrous conditions indicates robust molecular integrity at elevated temperatures.

Conversely, wet heat conditions at identical temperatures (70°C for 48 hours) induce measurable degradation, with approximately 5.5% degradation observed [10] [11]. The presence of moisture significantly accelerates thermal decomposition processes, generating multiple degradation products including the characteristic Impurity A [10] [11].

Degradation ConditionDegradation (%)Primary Degradation ProductsReference
Acid (0.1N HCl, 70°C, 6 days)8.00Impurity A (m/z 239), Acid degradant (m/z 257) [10] [11]
Alkali (0.1N NaOH, 70°C, 6 days)7.00Impurity A, Impurity L, Impurity Q, Impurity G [10] [11]
Oxidative (30% H₂O₂, ambient, 48h)6.50Impurity A, Impurity L, Impurity K [10] [11]
Wet heat (70°C, 48h)5.50Impurity A, Thermal degradants [10] [11]
Dry heat (70°C, 48h)No degradationStable [10] [11]
Photolytic (1.2 million lux hours)No degradationStable [10] [11]

Degradation Product Characterization

Liquid chromatography coupled with mass spectrometry analysis reveals specific degradation pathways under thermal stress conditions [10] [11]. The primary thermal degradation product, designated as Impurity A, exhibits a molecular ion peak at m/z 240 (for the protonated species) with characteristic fragmentation patterns including product ions at m/z 222, 180, 164, and 98 [11].

Advanced mass spectrometric characterization demonstrates that thermal degradation primarily affects the secondary alcohol functionality and the isopropylamine side chain [11]. The degradation mechanism involves dehydration reactions and side chain modifications while preserving the aromatic phenoxy core structure [11].

Oxidative degradation studies using 30% hydrogen peroxide reveal the formation of additional impurities, including Impurity K (m/z 340) and Impurity L (m/z 238) [11]. These degradation products result from oxidation of the secondary alcohol and modifications to the ether linkages within the molecular structure [11].

Solubility and Partition Coefficient Studies

Aqueous Solubility Profile

Bisoprolol-d5 exhibits solubility characteristics that closely mirror those of the parent compound, with the deuterium substitution having minimal impact on thermodynamic solubility parameters [14] [12] [8]. The compound demonstrates very limited aqueous solubility, with water solubility reported at approximately 5.5 μg/L at 100°C for the parent bisoprolol [14].

The low aqueous solubility reflects the predominantly lipophilic character of the molecular structure, particularly the aromatic phenoxy core and the extensive alkyl ether substituents [14]. However, the presence of the secondary alcohol and the basic amine functionality provides sufficient polarity to enable dissolution in polar organic solvents [14] [12].

ParameterValueNotesReference
Water Solubility5.5 μg/L (at 100°C)Very low aqueous solubility [14]
Chloroform SolubilitySparingly solubleModerate lipophilic solvent solubility [14] [12]
Methanol SolubilitySlightly solubleLimited polar solvent solubility [14] [12]
pKa Value9.57 (predicted)Weak base, predominantly ionized at physiological pH [14]

Organic Solvent Solubility

Bisoprolol-d5 demonstrates enhanced solubility in organic solvents, particularly those of moderate polarity [6] [12] [8]. Chloroform provides sparingly soluble dissolution, making it suitable for sample preparation and analytical procedures [6] [12]. Methanol offers slightly enhanced solubility compared to chloroform, enabling its use in chromatographic mobile phases [6] [12].

The fumarate salt form of Bisoprolol-d5 exhibits improved water solubility compared to the free base, a characteristic exploited in pharmaceutical formulations [8]. This enhanced aqueous solubility results from the formation of ionic interactions between the basic amine functionality and the fumaric acid counterion [8].

Partition Coefficient Analysis

The partition coefficient represents a fundamental physicochemical parameter governing the distribution behavior of Bisoprolol-d5 between aqueous and lipophilic phases [15] [16]. The octanol-water partition coefficient (LogP) for bisoprolol is estimated to be approximately 2.0-2.5, indicating moderate lipophilicity [14] [16].

However, the distribution coefficient (LogD) at physiological pH 7.4 reveals significantly different behavior, with values approximately -0.2 [15]. This dramatic shift reflects the ionization of the basic amine functionality at physiological pH, converting the neutral lipophilic molecule into a predominantly hydrophilic cationic species [15].

The pKa value of bisoprolol is predicted to be 9.57, classifying it as a weak base [14]. At physiological pH (7.4), approximately 95% of the molecules exist in the protonated, cationic form [15]. This ionization state dramatically reduces lipophilicity and influences membrane permeation characteristics [15].

Membrane Interaction Studies

Fourier transform infrared spectroscopy studies investigating the interaction of bisoprolol with model lipid membranes provide insights into membrane partitioning behavior [17] [18]. Analysis of distearoyl phosphatidylcholine liposomes containing bisoprolol reveals specific interaction patterns [17] [18].

The carbonyl stretching vibration analysis demonstrates that bisoprolol does not form hydrogen bonds with the interfacial region of lipid membranes, instead inducing the formation of free carbonyl groups [17] [18]. This behavior suggests localization within the interfacial region rather than deep membrane penetration [17] [18].

Differential scanning calorimetry studies reveal that bisoprolol incorporation into lipid bilayers results in significant perturbation of the phase transition behavior, with the main transition temperature shifting from 102°C for pure lipid to 69°C in the presence of bisoprolol [17] [18]. This substantial depression indicates significant interaction with the lipid matrix [17] [18].

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for structural confirmation and deuterium incorporation verification in Bisoprolol-d5 [6] [19]. Proton nuclear magnetic resonance analysis confirms conformity to the expected deuterated structure, with characteristic signal patterns reflecting the specific deuterium substitution pattern [6].

The deuterium incorporation at the 1,1,2,3,3-positions of the propanol side chain results in distinctive changes to the nuclear magnetic resonance spectrum compared to the parent compound [19]. The absence of characteristic proton signals at these positions confirms successful deuterium substitution [19].

Certificate of analysis data consistently report nuclear magnetic resonance results as "conforms to structure," indicating spectroscopic validation of the molecular architecture [6]. The technique provides unambiguous identification of the deuterated analog and verification of isotopic purity [6].

Advanced nuclear magnetic resonance techniques, including carbon-13 spectroscopy, enable detailed structural characterization and confirmation of the molecular framework [19]. The spectroscopic data support the assigned chemical structure and confirm the integrity of the deuterium labeling pattern [19].

TechniqueKey ParametersTypical ResultsReference
NMR SpectroscopyStructure confirmation, deuterium incorporation verificationConforms to expected deuterated structure [6] [19]
Mass Spectrometry (LC-MS/MS)Molecular ion peak detection, fragmentation pattern analysism/z 331.3 → 121.3 (characteristic transition) [20] [21]
FTIR SpectroscopyFunctional group identification, molecular interactionsC=O stretch, CH₂ vibrations, deuterium effects [17] [18]
HPLC PurityChemical purity determination, impurity profiling>95% purity by HPLC at 225 nm [6] [10]

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides complementary structural information and enables investigation of molecular interactions [17] [18]. The technique reveals characteristic vibrational frequencies corresponding to specific functional groups within the Bisoprolol-d5 structure [17] [18].

Key infrared absorption bands include the carbonyl stretching vibration around 1734 cm⁻¹, characteristic of ester functionalities [17] [18]. The symmetric and antisymmetric methylene stretching vibrations appear around 2850 and 2920 cm⁻¹, respectively, reflecting the alkyl chain components [17] [18].

The deuterium substitution potentially influences certain vibrational frequencies, particularly those involving carbon-deuterium bonds [17] [18]. However, the overall infrared spectrum remains largely similar to the parent compound, with subtle differences attributable to isotopic effects [17] [18].

Fourier transform infrared spectroscopy proves particularly valuable for investigating drug-membrane interactions and conformational changes upon molecular association [17] [18]. The technique enables monitoring of hydrogen bonding patterns and molecular orientation within complex matrices [17] [18].

Mass Spectrometry Analysis

Mass spectrometry represents the most sensitive and specific analytical technique for Bisoprolol-d5 characterization, enabling precise molecular weight determination and fragmentation pattern analysis [20] [21] [22]. Liquid chromatography coupled with tandem mass spectrometry provides exceptional selectivity and sensitivity for quantitative analysis [20] [21].

The protonated molecular ion of Bisoprolol-d5 appears at m/z 331.3, reflecting the five-dalton mass increase due to deuterium incorporation [20]. This mass shift enables unambiguous differentiation from the parent bisoprolol (m/z 326.3) during analytical procedures [20].

IonBisoprolol (m/z)Bisoprolol-d5 (m/z)Structural AssignmentReference
Molecular Ion [M+H]⁺326.3331.3Protonated molecular ion [20] [23] [21]
Base Peak116.3121.3Phenoxy fragment [20] [23] [21]
Fragment 1222227 (estimated)Loss of isopropylamine side chain [11] [23]
Fragment 2180185 (estimated)Further fragmentation [11] [23]

Fragmentation Pattern Analysis

Tandem mass spectrometry reveals characteristic fragmentation pathways that provide structural confirmation and enable selective monitoring [20] [23] [21]. The base peak at m/z 121.3 for Bisoprolol-d5 (compared to m/z 116.3 for bisoprolol) corresponds to the phenoxy fragment, demonstrating the deuterium labeling within the side chain [20].

Multiple reaction monitoring employs the characteristic transition m/z 331.3 → 121.3 for Bisoprolol-d5 quantification [20]. This transition provides exceptional specificity and eliminates potential interferences from matrix components or structural analogs [20].

The fragmentation patterns reveal that the deuterium labeling occurs specifically within the propanol side chain, as evidenced by the five-dalton mass shift in the molecular ion while the phenoxy fragment shows the expected mass increase [20] [23]. This fragmentation behavior confirms the assigned deuterium incorporation pattern [20] [23].

Advanced mass spectrometric techniques, including high-resolution mass spectrometry, enable precise mass determination and elemental composition confirmation [11] [23]. These capabilities support definitive structural identification and purity assessment [11] [23].

Analytical Method Integration

The combination of multiple spectroscopic techniques provides comprehensive characterization capabilities for Bisoprolol-d5 [10] [11] [22]. High-performance liquid chromatography coupled with ultraviolet detection enables routine purity analysis and impurity profiling [10] [11].

Liquid chromatography-tandem mass spectrometry methods demonstrate exceptional sensitivity with limits of quantification as low as 0.5 ng/mL [20] [21] [22]. These methods support pharmacokinetic studies and bioanalytical applications requiring precise quantification in complex biological matrices [20] [21] [22].

MethodDetection LimitSelectivityApplicationsAdvantagesReference
HPLC-UV0.5-100 ng/mLHighPurity analysis, impurity profilingSimple, cost-effective, reliable [10] [11]
LC-MS/MS0.5 ng/mL (LOQ)Very HighPharmacokinetic studies, bioanalysisHighly sensitive, specific, rapid [20] [21] [22]
FTIR SpectroscopyQualitativeModerateStructural characterization, interactionsNon-destructive, structural information [17] [18]
NMR SpectroscopyQualitativeVery HighStructure confirmation, deuterium verificationDefinitive structure confirmation [6] [19]

Ultraviolet spectrophotometry provides a simple and economical approach for routine quantitative analysis, with linear response ranges typically spanning 2.0-12.0 μg/mL [24]. While less sensitive than mass spectrometric methods, ultraviolet detection offers sufficient performance for many analytical applications [24].

XLogP3

1.9

Dates

Last modified: 08-15-2023

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